molecular formula C13H19NO B3032899 2,2-Dimethyl-N-(2-phenylethyl)propanamide CAS No. 62056-54-6

2,2-Dimethyl-N-(2-phenylethyl)propanamide

Cat. No. B3032899
CAS RN: 62056-54-6
M. Wt: 205.3 g/mol
InChI Key: WFCFPUJKBRCPGJ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-(2-phenylethyl)propanamide is a chemical compound that can be associated with a variety of research areas, including organic synthesis, molecular structure analysis, and biological activity studies. While the provided papers do not directly discuss this exact compound, they do provide insights into related compounds and methodologies that could be relevant for the synthesis and analysis of 2,2-Dimethyl-N-(2-phenylethyl)propanamide.

Synthesis Analysis

The synthesis of related compounds often involves the formation of amide bonds and the introduction of functional groups through reactions such as halogenated hydrocarbon amination, as seen in the synthesis of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide . Additionally, the use of DMF as a reagent and solvent for the cyanation of arenes provides insights into potential synthetic routes that could be adapted for the synthesis of 2,2-Dimethyl-N-(2-phenylethyl)propanamide .

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the properties of a compound. Techniques such as NMR, FT-IR spectroscopy, and X-ray crystallography are commonly used. For instance, the molecular structure of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was determined using these methods . Similarly, the structural and spectroscopic profiling of 2,2-dimethyl-N-(2-pyridinyl)propanamide was performed using DFT calculations, which provided information about the structure and electronic properties of the compound .

Chemical Reactions Analysis

The reactivity of a compound can be inferred from studies on similar molecules. For example, the paper on fentanyl and its analogue discusses the protonation of the piperidine ring, which is relevant for understanding the reactivity of nitrogen-containing compounds . The chemical reactions of related compounds can provide a basis for predicting the reactivity of 2,2-Dimethyl-N-(2-phenylethyl)propanamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. The analysis of related compounds, such as the study of FTIR and Raman spectra, electronic spectra, and normal coordinate analysis of N,N-dimethyl-3-phenyl-3-pyridin-2-yl-propan-1-amine, can provide insights into the vibrational and electronic properties that might be expected for 2,2-Dimethyl-N-(2-phenylethyl)propanamide . Additionally, the study of the conformational, NBO, NLO, HOMO-LUMO, and NMR properties of N,N-Dimethyl-3-(10H-phenothiazin-10-yl)-1-propanamine can inform the understanding of the electronic and structural characteristics of similar compounds .

Relevant Case Studies

Case studies of similar compounds can provide valuable information for the analysis of 2,2-Dimethyl-N-(2-phenylethyl)propanamide. For instance, the biological activity of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide against Mycobacterium phlei 1180 suggests potential biological applications for related compounds . Additionally, the docking studies of N,N-Dimethyl-3-(10H-phenothiazin-10-yl)-1-propanamine with Plasmodium falciparum indicate the importance of molecular docking in assessing the biological relevance of new compounds .

properties

IUPAC Name

2,2-dimethyl-N-(2-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-13(2,3)12(15)14-10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCFPUJKBRCPGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30338085
Record name N-phenylethylpivalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-N-(2-phenylethyl)propanamide

CAS RN

62056-54-6
Record name N-phenylethylpivalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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